2-Naphthalen-1-ylpropan-2-ol
Overview
Description
“2-Naphthalen-1-ylpropan-2-ol” is a chemical compound with the CAS Number: 6301-54-8 . It has a molecular weight of 186.25 . The IUPAC name for this compound is 2-(1-naphthyl)-2-propanol . It is a white to off-white powder or crystals .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 1’-Acetonaphthone and METHYLMAGNESIUM IODIDE . More details about the synthesis process can be found in the referenced material .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H14O/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,14H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and varied. For instance, it has been used in the synthesis of benzochromane-2-carbonitriles and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]-chromene-2-carbonitriles . More details about these reactions can be found in the referenced material .
Physical and Chemical Properties Analysis
“this compound” is a white to off-white powder or crystals . It should be stored in a refrigerator .
Scientific Research Applications
Organocatalysis
2-Naphthalen-1-ylpropan-2-ol derivatives have been explored as new chiral organocatalysts, particularly effective in catalyzing asymmetric Michael addition reactions. The studies suggest that hydrogen bonding might play a crucial role in the catalytic process, offering insights into the mechanistic aspects of such reactions. This is exemplified by the complete ~1H and ~(13)C NMR assignment of derivatives, facilitating further investigation into their catalyzing mechanisms and serving as a reference for similar chemicals (Cui Yan-fang, 2008).
Nonlinear Optical Properties
Research into the nonlinear optical properties of azo dye derivatives of this compound has uncovered significant potential applications in optoelectronics and photonics. Experimental and theoretical investigations have highlighted the compound's ability to exhibit saturable absorption property and positive nonlinearity, which are desirable attributes for materials used in these fields (M. Sreenath, I. Joe, V. Rastogi, 2018).
Environmental Remediation
The efficiency of mixed solvents in extracting this compound from aqueous solutions highlights its challenging nature as a pollutant in dye wastewater. Studies have shown that certain solvent combinations can achieve high extraction efficiencies, making them viable for the removal of such biologically recalcitrant pollutants (Jingjing Shao et al., 2016).
Supramolecular Chemistry and Catalysis
Naphthalene diimides (NDIs), closely related to this compound, have found applications in supramolecular chemistry, sensors, and catalysis. Their versatility in forming host-guest complexes, ion channels, and acting as gelators for sensing aromatic systems positions them as critical components in the development of molecular switching devices and medicinal applications (M. Kobaisi et al., 2016).
Photocatalysis
The development of photocatalysts using derivatives of this compound demonstrates their utility in environmental cleanup and degradation of pollutants under visible light. This showcases the compound's role in creating efficient photocatalytic materials for the mineralization of pollutants, contributing to sustainable and green chemistry solutions (M. A. Khan et al., 2019).
Safety and Hazards
The safety information for “2-Naphthalen-1-ylpropan-2-ol” indicates that it is harmful if swallowed and causes serious eye irritation . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding release to the environment and wearing protective gloves, clothing, and eye/face protection .
Future Directions
Properties
IUPAC Name |
2-naphthalen-1-ylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBENYRAUOZMVRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285612 | |
Record name | 2-Naphthalen-1-ylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6301-54-8 | |
Record name | 6301-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalen-1-ylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA,ALPHA-DIMETHYL-1-NAPHTHALENEMETHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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